![molecular formula C22H22N2OS B2584186 4-benzyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 361470-62-4](/img/structure/B2584186.png)
4-benzyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for “4-benzyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide” is not available in the literature .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not well-documented in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, these specific details for “this compound” are not available in the literature .Scientific Research Applications
Therapeutic Potential of Benzothiazoles
Benzothiazoles, including derivatives similar to the compound , exhibit a broad spectrum of biological activities. They serve as essential scaffolds for developing chemotherapeutic agents, reflecting their significance in medicinal chemistry. The versatility of benzothiazoles, attributed to their structural simplicity and pharmacological diversity, makes them crucial in discovering and designing novel therapeutic agents. These compounds have shown promising results in anticancer, antimicrobial, anti-inflammatory, and antiviral applications, among others. The research underscores the structural flexibility of benzothiazoles to interact with various biological targets, indicating their potential in therapeutic advancements (Kamal, Hussaini Syed, & Malik Mohammed, 2015; Law & Yeong, 2022).
Role in Alzheimer's Disease Research
Benzothiazole derivatives have been explored as potential diagnostic tools in Alzheimer's disease through amyloid imaging. The development of amyloid imaging ligands based on benzothiazole structures provides insights into the pathophysiological mechanisms of Alzheimer's disease, facilitating early detection and evaluation of anti-amyloid therapies. These findings highlight the compound's applicability in neurodegenerative disease research, offering a path toward understanding and treating Alzheimer's at its molecular level (Nordberg, 2007).
Antimicrobial and Antiviral Applications
Benzothiazole derivatives, including structures akin to 4-benzyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, have shown significant antimicrobial and antiviral properties. These compounds' mechanisms of action vary, encompassing the disruption of microbial cell walls, inhibition of viral replication, and modulation of the host's immune response. The diverse bioactivity profile of benzothiazole derivatives underscores their potential as lead compounds in developing new antimicrobial and antiviral therapies, particularly in the face of rising drug resistance and global health challenges (Elamin, Abd Elaziz, & Abdallah, 2020).
Mechanism of Action
Target of Action
The compound “4-benzyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide” belongs to the class of benzamides and benzothiazoles. Benzamides are known to have a wide range of biological activities, including antipsychotic, antiemetic, and antitumor effects . Benzothiazoles have been reported to possess diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For example, some benzamides are known to inhibit the activity of tyrosinase .
Pharmacokinetics
Many benzamides and benzothiazoles are well absorbed and distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Many benzamides and benzothiazoles have been reported to have cytotoxic activity on tumor cell lines .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-benzyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS/c1-15-7-12-19-20(13-15)26-22(23-19)24-21(25)18-10-8-17(9-11-18)14-16-5-3-2-4-6-16/h2-6,8-11,15H,7,12-14H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCMKBJKAXCJTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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